molecular formula C14H9F6N3O B2964950 N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide CAS No. 1092345-09-9

N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide

Cat. No. B2964950
CAS RN: 1092345-09-9
M. Wt: 349.236
InChI Key: MGXRMKDRROJZEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compounds with pyridine and amide groups, such as N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, are often used in the development of pharmaceuticals and agrochemicals . They are characterized by the presence of a fluorine atom and a pyridine in their structure, which bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of similar compounds often involves various chemical reactions. For instance, the synthesis of N-(pyridin-2-yl)amides has been achieved in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a dihedral angle between the pyridine and another ring in the molecule . The structure of these compounds is usually determined by X-ray powder diffraction (XRD), Fourier transform infrared spectroscopy (FT-IR), Raman spectroscopy, and nitrogen physisorption measurements .


Chemical Reactions Analysis

In terms of chemical reactions, similar compounds have been involved in various reactions. For example, a Diels–Alder reaction between a key intermediate and Benzyl 1,2,3-triazine-5-carboxylate led to the formation of a correspondent compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often determined by techniques such as GC-MS, 1H NMR, and 13C NMR . The presence of a fluorine atom and a pyridine in their structure bestows many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Coordination Chemistry and Anion Recognition

Research has shown that derivatives of pyridine-2,6-dicarboxamide, structurally similar to N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide, exhibit strong binding to anions in solution, demonstrating high affinity and selectivity for chloride ions. This binding is attributed to the rigid preorganized structure of receptors, the acidity of NH and CH groups, and electrostatic charge effects, making these compounds potential candidates for anion sensing applications (Dorazco‐González et al., 2010).

Luminescence and Biological Interactions

Compounds with structural similarities to N-[(pyridin-2-yl)methyl]-4,6-bis(trifluoromethyl)pyridine-2-carboxamide have been explored for their luminescent properties and interactions with biological molecules. For instance, a study on aromatic carboxylic acid ligands and their corresponding Eu(III) and Tb(III) complexes revealed strong luminescence, suggesting potential applications in materials science and bioimaging (R. Tang, Chunjing Tang, & Changwei Tang, 2011).

Polymer Science and Material Engineering

The synthesis of new polyamides based on pyridine-2,6-carboxamide derivatives has been reported, leading to materials with high thermal stability and potential applications in high-performance plastics and engineering materials. These polymers are characterized by their solubility in polar solvents and capability to form transparent, flexible films (Faghihi & Mozaffari, 2008).

Spin Crossover and Sensitization of Lanthanide Luminescence

Recent studies have also focused on the design and synthesis of coordination polymers and metal-organic frameworks incorporating pyridinecarboxamide motifs for applications in spin crossover phenomena and the sensitization of lanthanide luminescence. These properties are critical for the development of advanced materials in information storage, sensors, and lighting (Attwood et al., 2019).

Safety and Hazards

The safety and hazards of similar compounds are often evaluated through cytotoxicity tests on cells. For example, most active compounds were evaluated for their cytotoxicity on HEK-293 (human embryonic kidney) cells .

Future Directions

The future directions for similar compounds often involve further development and discovery of novel applications. It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

properties

IUPAC Name

N-(pyridin-2-ylmethyl)-4,6-bis(trifluoromethyl)pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F6N3O/c15-13(16,17)8-5-10(23-11(6-8)14(18,19)20)12(24)22-7-9-3-1-2-4-21-9/h1-6H,7H2,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGXRMKDRROJZEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)C2=NC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F6N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.